Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
CAS No.: 313654-83-0
Cat. No.: VC2440956
Molecular Formula: C13H19ClN4O2
Molecular Weight: 298.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313654-83-0 |
---|---|
Molecular Formula | C13H19ClN4O2 |
Molecular Weight | 298.77 g/mol |
IUPAC Name | tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3 |
Standard InChI Key | IJINSJSWDSHUBL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2Cl |
Introduction
Chemical Identity and Structural Properties
Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate is a heterocyclic compound characterized by its distinctive molecular architecture. It contains a piperazine ring connected to a chloropyrazine group at one nitrogen atom, while the other nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This structural arrangement offers multiple reactive sites for chemical modifications, making it valuable in synthetic chemistry.
Basic Chemical Information
The compound is primarily identified through various chemical identifiers and structural descriptors as outlined in Table 1.
Table 1: Chemical Identifiers and Properties of Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Parameter | Value |
---|---|
CAS Registry Number | 313654-83-0 |
Molecular Formula | C₁₃H₁₉ClN₄O₂ |
Molecular Weight | 298.77 g/mol |
IUPAC Name | tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate |
SMILES Notation | O=C(OC(C)(C)C)N(CC1)CCN1C2=NC=CN=C2Cl |
InChI | InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3 |
InChIKey | IJINSJSWDSHUBL-UHFFFAOYSA-N |
Common Purity | 95.00% |
The molecular structure features several key components: a piperazine ring (a six-membered heterocycle with two nitrogen atoms in positions 1 and 4), a chloropyrazine moiety (a six-membered aromatic heterocycle with two nitrogen atoms and a chlorine substituent), and a tert-butyloxycarbonyl protecting group .
Structural Characteristics
The compound's structure provides it with specific chemical characteristics that determine its reactivity and potential applications. The chloropyrazine component introduces an electron-deficient aromatic system, while the piperazine ring offers nucleophilic nitrogen atoms with different reactivities – one being attached to the aromatic system and the other protected with the Boc group.
The tert-butyloxycarbonyl protecting group serves as a temporary protective measure for the secondary amine of the piperazine ring, preventing unwanted side reactions during synthetic processes. This protection can be selectively removed under acidic conditions, enabling further functionalization at that position .
Synonyms and Alternative Nomenclature
Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate is known by several alternative names in chemical databases and literature. These synonyms are important for comprehensive literature searches and identification across different chemical repositories.
Common Synonyms
The compound is registered under various names in chemical databases and research literature:
Table 2: Alternative Names for Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Synonym | Type |
---|---|
GS-3435 | Code name |
3'-Chloro-2,3,5,6-tetrahydro-[1,2']bipyrazinyl-4-carboxylic acid tert-butyl ester | Systematic name |
MFCD07368261 | Vendor catalog number |
313654-83-0 | CAS Registry Number |
These alternative identifiers are crucial for researchers attempting to locate this compound across different chemical databases and supplier catalogs .
Synthesis and Preparation Methods
The synthesis of Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate typically follows established organic chemistry protocols. Understanding these synthetic routes is essential for researchers looking to prepare or modify this compound.
Common Synthetic Routes
The typical synthesis involves a two-step process:
-
Nucleophilic aromatic substitution reaction between 3-chloropyrazin-2-yl chloride and piperazine in the presence of a suitable base.
-
Protection of the remaining piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).
The reaction usually requires careful control of stoichiometry to prevent disubstitution of the piperazine. The base employed in the reaction serves to neutralize the hydrogen chloride generated during the substitution reaction.
Reaction Conditions
Optimal reaction conditions typically involve:
Table 3: Typical Reaction Conditions for Synthesis
Parameter | First Step (Substitution) | Second Step (Protection) |
---|---|---|
Solvent | Aprotic solvents (e.g., THF, DCM) | DCM or THF |
Temperature | Room temperature to mild heating | 0°C to room temperature |
Base | Triethylamine or DIPEA | Triethylamine |
Reaction Time | 4-12 hours | 2-6 hours |
Purification | Column chromatography | Recrystallization |
These conditions may vary depending on the specific protocol and scale of the synthesis.
Applications and Uses
Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate has significant applications primarily as a chemical intermediate in synthetic chemistry and pharmaceutical research.
Role as a Chemical Building Block
The compound serves as a versatile building block in organic synthesis due to its functionalized structure. The presence of both a protected amine (Boc-piperazine) and a reactive chloropyrazine moiety makes it valuable for constructing more complex molecules through selective chemical transformations .
Biological Activity and Pharmacological Properties
It's important to note that these potential activities are speculative and would require experimental validation.
Structure-Activity Relationships
The pharmacological potential of this compound can be partially understood through structure-activity relationships of similar molecules:
-
The piperazine ring is a common pharmacophore in many drugs due to its ability to interact with various biological targets.
-
The chloropyrazine group introduces both electronic and steric effects that can influence receptor interactions.
-
The protected nitrogen (Boc group) serves primarily as a synthetic handle but would typically be modified or removed in biologically active derivatives .
Related Compounds and Structural Analogs
Several structural analogs of Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate exist, offering comparative insights into its chemical and potential biological properties.
Structural Variations
Table 5: Comparison of Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate with Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | 313654-83-0 | C₁₃H₁₉ClN₄O₂ | 298.77 g/mol | Reference compound |
Tert-butyl 4-(3-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate | 651047-95-9 | C₁₄H₂₁ClN₄O₂ | 312.79 g/mol | Contains a 7-membered diazepane ring instead of piperazine |
Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate | 1349184-43-5 | C₁₄H₂₀ClN₃O₂ | 297.78 g/mol | Contains a piperidine ring (one nitrogen) instead of piperazine |
These structural variations can significantly impact the chemical reactivity, physical properties, and potential biological activities of the compounds.
Comparative Analysis
The primary differences between these compounds lie in their heterocyclic ring systems:
-
The piperazine-containing compound (our target compound) features two nitrogen atoms in a six-membered ring, offering additional hydrogen bonding capabilities and polarity.
-
The diazepane analog contains a seven-membered ring with two nitrogen atoms, potentially providing greater conformational flexibility compared to the six-membered piperazine.
-
The piperidine analog has only one nitrogen in its six-membered ring, resulting in reduced polarity and hydrogen bonding capacity compared to the piperazine derivative.
These structural differences can lead to distinct pharmacokinetic profiles and target selectivity if developed into bioactive compounds.
Physical and Chemical Properties
The physical and chemical properties of Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate influence its handling, storage, and applications in synthetic chemistry.
Chemical Reactivity
The compound's reactivity is determined by its functional groups:
-
The chloropyrazine moiety: The chlorine atom serves as a good leaving group for nucleophilic aromatic substitution reactions, enabling further functionalization.
-
The Boc-protected piperazine: The Boc group can be selectively cleaved under acidic conditions (e.g., TFA in DCM), exposing a secondary amine for subsequent reactions.
-
The pyrazine nitrogen atoms: These can participate in coordination chemistry with metals or act as hydrogen bond acceptors .
Supplier | Catalog ID | Purity | Form |
---|---|---|---|
AChemBlock | Y220187 | 95.00% | Not specified |
VulcanChem | VC2440956 | 95% | Not specified |
Researchers should verify current availability, pricing, and specifications directly with suppliers before placing orders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume